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molecular formula C6H9ClN4O B8348427 4-Chloro-2-ethoxy-6-hydrazinopyrimidine

4-Chloro-2-ethoxy-6-hydrazinopyrimidine

Cat. No. B8348427
M. Wt: 188.61 g/mol
InChI Key: JZQLNFHFEQPSON-UHFFFAOYSA-N
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Patent
US05461153

Procedure details

A mixture of 50.0 g of 95 percent purity (0.246 mol) 4,6-dichloro-2-ethoxypyrimidine, 26.9 g (0.266 mol) of triethylamine, 200 mL of ethanol, and 200 g of water was prepared and cooled to 5° C. To this was added 13.4 g (0.266 mol) of hydrazine hydrate over a 15-min period with stirring and cooling at about 5° C. The mixture was stirred and allowed to warm to ambient temperature overnight. It became very thick, but approximately 10 percent of the starting material remained. Another 1.3 g (0.026 mol) of hydrazine hydrate was added and stirring was continued for another 4 hours. The solids that formed were recovered by vacuum filtration and were washed twice with 100 mL portions of water and then with 100 mL of acetonitrile. The title compound, which was obtained as a white powder melting at 170°-173° C., amounted to 43.9 g (88 percent of theory).
Quantity
0.246 mol
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([O:9][CH2:10][CH3:11])[N:3]=1.C(N(CC)CC)C.C(O)C.O.[NH2:23][NH2:24]>O>[Cl:1][C:2]1[CH:7]=[C:6]([NH:23][NH2:24])[N:5]=[C:4]([O:9][CH2:10][CH3:11])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.246 mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)OCC
Name
Quantity
26.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
O.NN
Step Three
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.3 g
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooling at about 5° C
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
The solids that formed
FILTRATION
Type
FILTRATION
Details
were recovered by vacuum filtration
WASH
Type
WASH
Details
were washed twice with 100 mL portions of water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)NN)OCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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